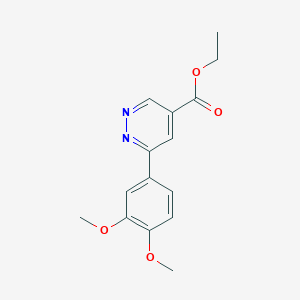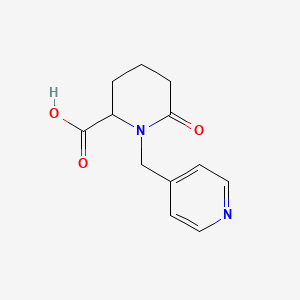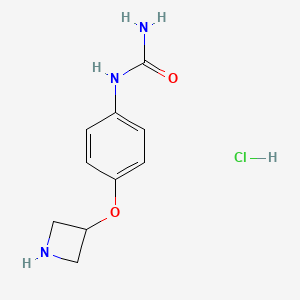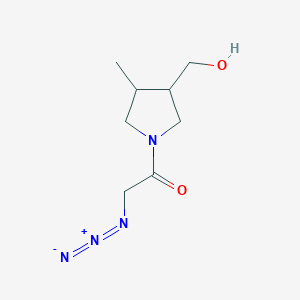
Ethyl 6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylate
Übersicht
Beschreibung
Ethyl 6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylate is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Metabolite Analysis
Ethyl 6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylate and its derivatives are primarily researched for their synthesis methods and potential as intermediates in the production of more complex compounds. For example, Mizuno et al. (2006) explored the synthesis of metabolites related to this compound, highlighting efficient routes to produce novel compounds through the use of protective groups and reactions such as the Friedel–Crafts and Krohnke reactions. This research signifies the compound's role in synthesizing metabolites of pharmaceutical interest, showcasing the chemical flexibility and utility of pyridazine derivatives in medicinal chemistry Mizuno et al., 2006.
Heterocyclic Compound Development
Further extending the utility of this compound, research by Deeb et al. (1992) and others has focused on the synthesis and reactions of related pyridazine derivatives to create a variety of heterocyclic compounds. These efforts are crucial in the development of novel molecules with potential pharmacological applications, demonstrating the core structure's versatility in generating diverse and complex heterocycles Deeb et al., 1992.
Pharmacological Screening
In pharmacological contexts, derivatives of this compound have been screened for various biological activities. Zabska et al. (1998) investigated the central nervous system effects of pyrazolo[3,4-c]pyridazine derivatives, indicating the compound's potential as a precursor in synthesizing bioactive molecules. This underscores the importance of such derivatives in the discovery and development of new drugs with specific pharmacological properties Zabska et al., 1998.
Molecular Structure and Analysis
Research on related compounds also includes detailed molecular structure and spectral analyses to understand their properties better and to facilitate their application in various scientific fields. Studies such as those by Singh et al. (2013) provide comprehensive insights into the molecular characteristics of pyridazine derivatives, aiding in the rational design of compounds with desired physical and chemical properties Singh et al., 2013.
Wirkmechanismus
Target of Action
Compounds like this often target enzymes or receptors in the body. For example, they might inhibit an enzyme’s activity or bind to a receptor to either activate or block it .
Mode of Action
The compound could interact with its target through various types of chemical bonds, such as hydrogen bonds, ionic bonds, or van der Waals interactions. This interaction can lead to changes in the target’s structure or function .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as the compound’s solubility, stability, and size can influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, it might lead to changes in cell signaling, gene expression, or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
Ethyl 6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . The interaction between this compound and acetylcholinesterase can lead to the inhibition of the enzyme’s activity, affecting normal nerve impulse transmission. Additionally, this compound has been observed to influence the levels of malondialdehyde, a biomarker for oxidative stress . These interactions highlight the compound’s potential in modulating biochemical pathways related to oxidative stress and neurotransmission.
Cellular Effects
This compound has been found to exert various effects on different types of cells and cellular processes. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with acetylcholinesterase can lead to changes in nerve cell function, resulting in altered behavior and movement in animal models . Furthermore, the compound’s impact on oxidative stress markers suggests that it may play a role in modulating cellular responses to oxidative damage, potentially affecting cell viability and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound’s interaction with acetylcholinesterase is a key aspect of its mechanism, where it binds to the enzyme and inhibits its activity . This inhibition can lead to an accumulation of acetylcholine, affecting neurotransmission and resulting in various physiological effects. Additionally, the compound’s influence on oxidative stress markers indicates its potential role in modulating redox-sensitive signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For instance, prolonged exposure to the compound can lead to sustained inhibition of acetylcholinesterase activity, resulting in persistent changes in nerve cell function . Additionally, the compound’s impact on oxidative stress markers may vary over time, with potential long-term effects on cellular health and viability.
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to vary with different dosages. Higher doses of the compound have been associated with more pronounced inhibition of acetylcholinesterase activity, leading to significant changes in behavior and movement . At very high doses, the compound may exhibit toxic or adverse effects, including severe impairment of nerve function and reduced survival rates in animal models. These findings highlight the importance of determining the optimal dosage for achieving desired effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and effects. The compound’s interaction with acetylcholinesterase is a key aspect of its metabolic pathway, where it inhibits the enzyme’s activity and affects neurotransmission . Additionally, the compound’s influence on oxidative stress markers suggests its involvement in redox-sensitive metabolic pathways, potentially affecting the levels of reactive oxygen species and other metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its effects. The compound is likely to interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can influence the compound’s localization and its ability to exert its effects on target cells and tissues.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and its potential effects on cellular processes.
Eigenschaften
IUPAC Name |
ethyl 6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-4-21-15(18)11-7-12(17-16-9-11)10-5-6-13(19-2)14(8-10)20-3/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIWCYUFEFSZNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid](/img/structure/B1491834.png)
![(E)-4-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid](/img/structure/B1491835.png)
![2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1491838.png)
![2-ethyl-5-(2-hydroxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491840.png)

![2-azido-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one](/img/structure/B1491844.png)
![5-glycyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1491846.png)
![6-Ethoxy-3-prolyl-3-azabicyclo[3.1.1]heptane](/img/structure/B1491848.png)
![3-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1491849.png)
![(6-(2-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1491850.png)
